molecular formula C13H14O5 B1595868 Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate CAS No. 35322-20-4

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Katalognummer B1595868
CAS-Nummer: 35322-20-4
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: JHWYUCIVJQZDEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is a chemical compound. However, there is limited information available about this specific compound1. It is related to Ethyl 4-Methoxycinnamate, which is a compound with a purity of >98.0% (GC) and has a molecular weight of 206.241.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. However, there are related studies on the synthesis of similar compounds23.



Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is not readily available. However, related compounds such as Ethyl 4-Methoxycinnamate have been studied42.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. However, related compounds have been studied for their chemical reactions5627.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate are not readily available. However, related compounds have been studied for their physical and chemical properties1051112.


Wissenschaftliche Forschungsanwendungen

1. Use in Stereoselective Synthesis

Ethyl 4-aryl-2,4-dioxobutanoates are known for undergoing stereoselective intramolecular Wittig reactions, leading to the formation of cyclobutene derivatives. These cyclobutene derivatives are significant as they can be transformed into highly electron-deficient 1,3-dienes through electrocyclic ring-opening reactions. Such transformations are crucial in the field of organic synthesis, particularly in the development of complex molecular structures (Yavari & Samzadeh‐Kermani, 1998).

2. Role in Synthesis of Isoxazol Derivatives

Research shows that ethyl 4-aryl-2,4-dioxobutanoates react with hydroxylamine, under specific conditions, to produce ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates. These reactions are instrumental in synthesizing isoxazol derivatives, which have applications in medicinal chemistry and drug development (Obydennov, Khammatova, & Sosnovskikh, 2017).

3. Synthesis of Pyrazole Derivatives

Ethyl 2,4-dioxooctanoate, a related compound, has been used in the synthesis of pyrazole derivatives. It involves selective protection and reaction with phenylhydrazine hydrochloride, resulting in ethyl 3-butyl-1-phenyl-1H-pyrazole-5-carboxylate. This indicates its utility in synthesizing pyrazole derivatives, which are important in pharmaceuticals and agrochemicals (Ashton & Doss, 1993).

4. Use in Antimicrobial and Antioxidant Studies

Compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have been synthesized and evaluated for their antimicrobial and antioxidant activities. This showcases the compound's potential in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Safety And Hazards

Zukünftige Richtungen

There is no specific information available on the future directions of research involving Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. However, related compounds have been studied for their potential applications17.


Please note that the information provided is based on the closest related compounds due to the limited availability of data on Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. For more accurate information, further research and studies are needed.


Eigenschaften

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-18-13(16)12(15)8-11(14)9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWYUCIVJQZDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956755
Record name Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

CAS RN

35322-20-4
Record name 35322-20-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 100 ml of ethanol was dissolved 4.2 g (1.1 eq.) of sodium, and a mixture of 25.0 g of 4-methoxyacetophenone and 27 ml (1.2 eq.) of diethyl oxalate was added dropwise under reflux. After 2 hours' reflux, the resulting crystals were collected by filtration. After 200 ml of 1N hydrochloric acid was added, the mixture was extracted with ethyl acetate. The organic layer was washed with water and a saturated aqueous solution of sodium chloride and dried. The solvent was distilled off. The resulting crystals were collected by filtration with hexane.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared in the same manner as intermediate 29 using sodium metal (0.168 g, 7.32 mmol), 1-[4-(methyloxy)phenyl]ethanone (1 g, 6.66 mmol), and diethyl ethanedioate (0.903 mL, 6.66 mmol). The crude product was purified using column chromatography (0 to 100% EtOAc/hexanes) to give 0.95 g of product (57%). LCMS E-S (M+H)=250.9. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.43 (m, 3H), 3.91 (s, 3H), 4.41 (q, J=6.65 Hz, 2H), 6.94-7.12 (m, 3H), 8.01 (d, J=8.59 Hz, 2H).
Quantity
0.168 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.903 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

With cooling with ice, 4.00 g (0.10 mol) of 65% oily sodium hydride was added to a DMF solution (200 ml) of 7.51 g (0.05 mol) of 4′-methoxyacetophenone and 8.77 g (0.06 mol) of diethyl oxalate, and stirred overnight at 100° C. in a nitrogen atmosphere. Aqueous 2 N hydrochloric acid solution was added to the reaction liquid, extracted with ethyl acetate, and the organic layer was washed with saturated saline water, dried and then concentrated under reduced pressure. Thus concentrated under reduced pressure, the resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=2/1) to obtain 12.52 g (yield: 100%) of ethyl 4-(4-methoxyphenyl)-2,4-dioxobutyrate as a yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.51 g
Type
reactant
Reaction Step Three
Quantity
8.77 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Reactant of Route 6
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Citations

For This Compound
10
Citations
M Nazeri, M Chamanara, M Yousefi Zoshk… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Thrombosis is responsible for thousands of deaths in a myriad of countries particularly the developed ones. Venous thrombosis incidents such as deep vein thrombosis and …
Number of citations: 3 www.tandfonline.com
L Nagarapu, HK Gaikwad, K Sarikonda, J Mateti… - European journal of …, 2010 - Elsevier
Several novel molecules, 1-(3′-(9H-carbazol-4-yloxy)-2′-hydroxypropyl)-3-aryl-1H-pyrazole-5-carboxylic acid derivatives 3a–g were synthesized and screened to evaluate their …
Number of citations: 58 www.sciencedirect.com
AV Galenko, AF Khlebnikov, MS Novikov… - Tetrahedron, 2015 - Elsevier
The transition metal-catalyzed reaction of 2H-azirines with 1,2,4-tricarbonyl compounds leads to 3-(1,2-dioxoethyl)- and 2,3-dicarbonyl-pyrrole derivatives, useful building blocks for the …
Number of citations: 32 www.sciencedirect.com
LA Christie, NL Brice, A Rowland… - Journal of Medicinal …, 2023 - ACS Publications
Nicotinic acetylcholine receptor (nAChR) α6 subunit RNA expression is relatively restricted to midbrain regions and is located presynaptically on dopaminergic neurons projecting to the …
Number of citations: 1 pubs.acs.org
R Braga, L Hecquet, C Blonski - Bioorganic & medicinal chemistry, 2004 - Elsevier
2-Keto-3-deoxy-6-phosphogluconate (KDPG) aldolase is a key enzyme in the Entner–Doudoroff pathway of bacteria. It catalyzes the reversible production of KDPG from pyruvate and d-…
Number of citations: 20 www.sciencedirect.com
G Lauro, M Strocchia, S Terracciano, I Bruno… - European journal of …, 2014 - Elsevier
Agents targeting microsomal prostaglandin E 2 synthase-1 (mPGES-1) would inhibit only PGE 2 production induced by inflammatory stimuli and thus could represent a valuable …
Number of citations: 75 www.sciencedirect.com
K Asgaonkar, S Patil, K Pradhan… - Current Organic …, 2023 - ingentaconnect.com
Pyrimidine and Triazine are rewarding pharmacophores as seen from their presence in different naturally and synthetically occurring drug molecules. Hybridization is a functional …
Number of citations: 3 www.ingentaconnect.com
W Shehta, AM Abdel Hamid - Russian Journal of General Chemistry, 2019 - Springer
Cyclization of 1,2-diamino-4(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 2 with a variety of electrophilic reagents results in formation of a new series of pyrimidine …
Number of citations: 4 link.springer.com
Y Ma - 2015 - uh-ir.tdl.org
Objective: The effectiveness of the selective COX-2 inhibitors in colorectal cancer chemoprevention has been demonstrated in previous studies. However, these drugs are not safe …
Number of citations: 0 uh-ir.tdl.org
M Strocchia - 2015 - elea.unisa.it
Giulia Auriemma DESIGN AND STRUCTURAL OPTIMIZATION OF NEW MOLECULES AS POTENTIAL ANTIINFLAMMATORY AND/OR ANTICANCER AGENTS Page 1 Giulia …
Number of citations: 0 elea.unisa.it

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.